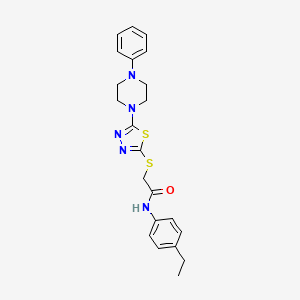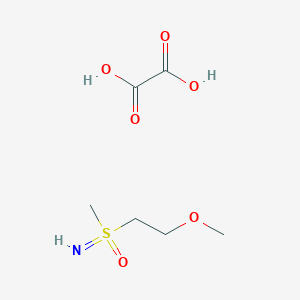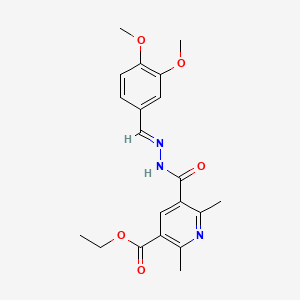
6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, another six-membered ring with one nitrogen atom . The pyridine ring is substituted with a chlorine atom .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The product of oxidation of 6-chloropyridin-2-amine, 6-amino-2-chloropyridin-3-ol, was identified by 1 H NMR .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The compound “2- ( (5-Chloropyridin-2-YL)amino)-2-oxoacetic acid” has a molecular weight of 200.58 g/mol, and its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been used in the design of structures in medicinal chemistry due to its wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .
Fungicidal Activity
Pyrimidinamine derivatives, which include this compound, have been considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Control of Corn Rust
The commercial pyrimidinamine fungicide diflumetorim was not ideal in controlling corn rust (P. sorghi) . However, new compound molecules, which were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism, showed excellent fungicide activity .
Synthesis of Novel Heterocyclic Compounds
To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed . These compounds were synthesized and their biological activities were evaluated .
Development of New Agrochemicals
With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .
Future Directions
The future directions in the research and development of this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, a study describes the synthesis and vacuole-inducing activity of 5- ( (4- (pyridin-3-yl)pyrimidin-2-yl)amino)-1 H -indole-2-carbohydrazide derivatives, including five potent derivatives that exhibit excellent vacuole-inducing activity .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Biochemical Pathways
It’s known that similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Similar compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc .
Action Environment
It’s known that similar compounds have shown excellent fungicidal activity .
properties
IUPAC Name |
6-[(5-chloropyridin-2-yl)amino]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-15-6-13-9(4-10(15)16)14-8-3-2-7(11)5-12-8/h2-6H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICKXLUVHRKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)NC2=NC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


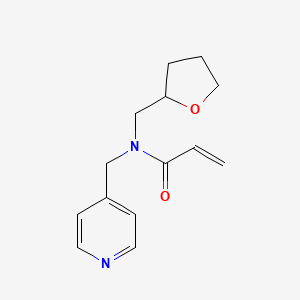
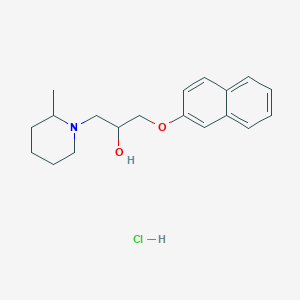
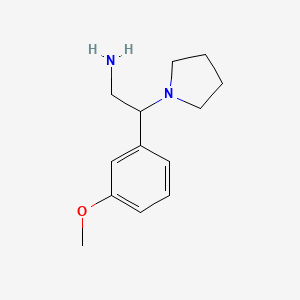
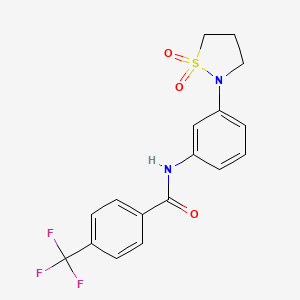
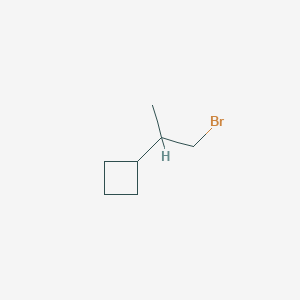
![6-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2386068.png)
![5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2386071.png)
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propane-1-sulfonamide](/img/structure/B2386074.png)

